6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the sulfonamide group, and the incorporation of the vinyloxyethyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the sulfonamide group.
Substitution: The vinyloxyethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-hydroxy-2-quinolones
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid .
Uniqueness
6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-7-5-17-23(20,21)13-9-12-4-6-18-15(19)8-11(2)14(10-13)16(12)18/h3,8-10,17H,1,4-7H2,2H3 |
InChI Key |
SDXVVYQGOIKYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC=C |
Origin of Product |
United States |
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